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CAS No.: 87818-06-2

Cat. No.: B1356998

Get Quote

Executive Summary
6-iodouridine (6-I-Urd) is a potent, covalent inhibitor of Orotidine 5'-monophosphate

decarboxylase (ODCase), a key enzyme in de novo pyrimidine biosynthesis.[1] Its efficacy is

driven by the susceptibility of the C6-iodine group to nucleophilic attack within the enzyme

active site.

5-Fluoro-6-iodouridine (5-F-6-I-Urd) represents a hybrid scaffold attempting to combine the

cytotoxic effects of 5-fluorouracil (thymidylate synthase inhibition) with the ODCase-targeting

capability of 6-iodouridine. However, experimental data indicates that while the 5-F-6-I-UMP

(monophosphate) form retains ODCase inhibitory potential, the parent nucleoside often exhibits

inferior cellular activity compared to 6-iodouridine. This is largely attributed to steric and

electronic interference during metabolic activation (phosphorylation) and compromised prodrug

hydrolysis.
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The Target: Orotidine 5'-Monophosphate Decarboxylase
(ODCase)
ODCase catalyzes the decarboxylation of orotidine monophosphate (OMP) to uridine

monophosphate (UMP).[2][3][4][5][6] This reaction involves the destabilization of a carboxylate

group at the C6 position.

Mechanism: The enzyme stabilizes a high-energy vinyl carbanion intermediate at C6.

Inhibition Strategy: Substituents at C6 (like Iodine) exploit this mechanism by acting as

electrophilic traps or steric blockers.

6-Iodouridine: The Covalent Trap
Mode of Action: 6-I-Urd is metabolized to 6-iodo-UMP. Inside the ODCase active site, the C6-

iodine is positioned near a catalytic nucleophile (often a lysine or aspartate network).

Covalent Bonding: The enzyme attempts to decarboxylate the substrate, but instead attacks

the C6 position, displacing the iodide ion and forming a covalent enzyme-inhibitor adduct.

Conformation: The bulky iodine at C6 forces the nucleoside into a syn conformation (base

over sugar), which is the bioactive conformation for ODCase binding.

5-Fluoro-6-iodouridine: The "Dual-Warhead" Paradox
Design Rationale: Introduction of a fluorine at C5 (as in 5-FU) typically inhibits Thymidylate

Synthase (TS). Combining this with C6-iodine aims for dual pathway blockade.

Electronic Effect: The highly electronegative C5-fluorine withdraws electron density from the

pyrimidine ring. While this could theoretically enhance the electrophilicity of C6, it also alters

the pKa and stability of the ring system.

Metabolic Bottleneck (The Failure Point):

Kinase Resistance: The simultaneous presence of C5-F and C6-I creates significant steric

crowding. Uridine-cytidine kinase (UCK), required to phosphorylate the nucleoside to the

active monophosphate, tolerates C5 or C6 modifications individually but often rejects the

doubly substituted scaffold.
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Prodrug Activation: Studies on phosphoramidate prodrugs (ProTides) of 6-substituted-5-

fluorouridines reveal that the Hint phosphoramidase (enzyme responsible for activating the

prodrug) cannot effectively dock the scaffold due to steric clash, leading to poor

intracellular release of the active inhibitor [1].

Visualization: Inhibitory Pathways
The following diagram illustrates the divergent fates of these two compounds within the cellular

environment.
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Figure 1: Comparative metabolic and inhibitory pathways. Note the metabolic bottleneck for 5-

F-6-I-Urd at the kinase/activation step.
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Feature 6-Iodouridine (6-I-Urd)
5-Fluoro-6-iodouridine (5-
F-6-I-Urd)

Primary Target ODCase (Covalent Inhibitor)
ODCase (Theoretical) / TS

(Secondary)

Active Species 6-Iodo-UMP 5-Fluoro-6-iodo-UMP

Binding Mode Covalent (Irreversible) Covalent (Potential)

Conformation Syn (Favored) Syn (Fixed/Rigid)

Kinase Efficiency High (Substrate for UCK)
Very Low (Steric clash at

C5/C6)

IC50 (PfODCase) < 1.0 µM (Potent) [2]
> 50 µM (Cellular) / Low

Potency*

Prodrug Viability High (ProTides active)
Poor (Hint enzyme docking

failure) [1]

Clinical Status Preclinical (Malaria/Antiviral)
Experimental / Synthetic

Intermediate

*Note: While the synthetic monophosphate (5-F-6-I-UMP) inhibits ODCase in cell-free assays,

the nucleoside fails in cell culture due to poor activation.

Experimental Protocols
Protocol A: Synthesis of 6-Iodouridine Derivatives
To synthesize 6-I-Urd or 5-F-6-I-Urd (via lithiation).

Reagents:

Substrate: 2',3',5'-Tri-O-TBDMS-uridine (or 5-F-uridine analog).

Base: Lithium Diisopropylamide (LDA).

Electrophile: Iodine (
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).

Solvent: Anhydrous THF.

Step-by-Step Methodology:

Preparation: Dissolve protected uridine (1.0 eq) in anhydrous THF under Argon atmosphere.

Cool to -78°C.[7]

Lithiation: Add LDA (1.1 eq) dropwise over 15 minutes. The C6 proton is acidic; lithiation

occurs selectively at C6 due to the directing effect of the sugar oxygen.

Critical Insight: For 5-F-uridine, the C6 proton is more acidic due to the inductive effect of

Fluorine, but the lithiated species is less stable. Maintain strictly below -75°C.

Iodination: Dissolve Iodine (1.2 eq) in THF and add dropwise to the lithiated species at

-78°C.

Quench: Stir for 30 mins at -78°C, then quench with saturated

solution.

Purification: Extract with EtOAc, dry over

, and purify via silica gel chromatography (Hexane/EtOAc gradient).

Deprotection: Treat with TBAF in THF to remove silyl groups.

Protocol B: ODCase Inhibition Assay
(Spectrophotometric)
To quantify the inhibitory constant (

) of the monophosphates.

Principle: Measure the decrease in absorbance at 285 nm as OMP is converted to UMP

(difference in extinction coefficient).

Reagents:
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Buffer: 50 mM Tris-HCl (pH 7.4), 1 mM DTT.

Substrate: Orotidine 5'-monophosphate (OMP).[3][5]

Enzyme: Recombinant ODCase (e.g., P. falciparum or Human).

Inhibitor: 6-I-UMP or 5-F-6-I-UMP (synthesized chemically, not enzymatically).

Workflow:

Baseline: Add enzyme (20 nM final) to the buffer in a quartz cuvette. Equilibrate at 25°C.

Inhibitor Incubation: Add inhibitor at varying concentrations (0, 0.1, 0.5, 1.0, 5.0 µM).

Incubate for 10 minutes to allow for potential covalent modification.

Reaction Start: Initiate reaction by adding OMP (saturated concentration, e.g., 50 µM).

Measurement: Monitor

for 5-10 minutes.

Analysis: Plot initial velocity (

) vs. Inhibitor concentration.

Self-Validation: If the inhibition is time-dependent (characteristic of covalent inhibitors like

6-I-Urd),

will decrease with longer pre-incubation times.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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